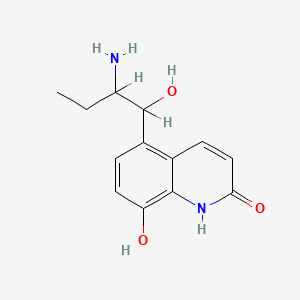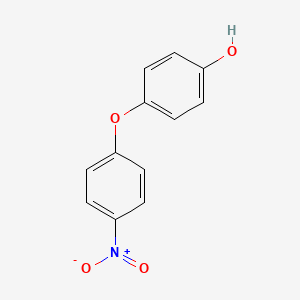
3,4-Dihydro-2H-1,4-benzothiazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,4-Dihydro-2H-1,4-benzothiazine and its derivatives involves various chemical reactions, showcasing the versatility of this compound. Notably, Matysiak (2006) described a method for synthesizing 4H-3,1-benzothiazine skeletons, highlighting its antiproliferative and antifungal activities (Matysiak, 2006). Additionally, innovative approaches for the divergent synthesis of benzothiazines have been reported, including molecular iodine-promoted oxidative cyclization for new C-N and S-N bond formations (Naresh, Kant, & Narender, 2014).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique fused ring system, which is a subject of structural analysis. For instance, Ukrainets et al. (2018) explored the structural nuances of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, providing insights into the spatial structure and properties of benzothiazine derivatives through NMR spectroscopy and X-ray diffraction analysis (Ukrainets, Hamza, Burian, Shishkina, Voloshchuk, & Malchenko, 2018).
Chemical Reactions and Properties
Benzothiazines undergo various chemical reactions, demonstrating a wide range of chemical properties. The synthesis and reactivity of this compound derivatives have been extensively studied, including reactions for creating biologically active compounds (Zia-ur-Rehman et al., 2009). This versatility in chemical reactions underlines the compound's utility in synthesizing novel materials and pharmaceuticals.
Applications De Recherche Scientifique
Novel Synthesis Approaches
- Synthetic Methodologies : 3,4-Dihydro-2H-1,4-benzothiazine compounds have been synthesized using novel methodologies. A study by Katritzky et al. (2002) describes the synthesis of 3,4-dihydro-2H-1,3-benzothiazines and related compounds through a dilithiation approach, showcasing the versatility in creating structurally diverse compounds in this chemical class (Katritzky, Xu, & Jain, 2002).
Chemical Derivatives and Reactivity
- Creation of Chemical Derivatives : Research by Nazarenko et al. (2004) introduced new methods for synthesizing 2-hetaryl derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzothiazines, highlighting the compound's potential in creating diverse chemical derivatives (Nazarenko et al., 2004).
Industrial Applications
- Corrosion Inhibition : Hemapriya et al. (2017) investigated the use of benzothiazines, including this compound derivatives, as corrosion inhibitors for mild steel in acidic environments. This application demonstrates the compound's utility in industrial processes (Hemapriya et al., 2017).
Potential in Pharmacology
- Antimicrobial Properties : A study by Sebbar et al. (2016) explored the synthesis of novel 1,4-benzothiazine derivatives with promising antibacterial activities, indicating the potential pharmaceutical applications of these compounds (Sebbar et al., 2016).
Advanced Material Synthesis
- Precursors for Advanced Materials : Vidal et al. (2006) demonstrated the synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, indicating its use as a precursor for creating advanced materials with potential applications in treating osteoarthritis (Vidal, Madelmont, & Mounetou, 2006).
Mécanisme D'action
Target of Action
3,4-Dihydro-2H-1,4-benzothiazine is a heterocyclic compound that has been found to exhibit a range of biological activitiesIt has been reported that benzothiazine derivatives, which include this compound, have shown potent anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic properties . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For instance, some benzothiazine derivatives have been found to inhibit enzymes, thereby disrupting the biochemical pathways they are involved in .
Biochemical Pathways
These could include pathways involved in inflammation, pain sensation, microbial growth, viral replication, plant growth, fungal development, and cancer progression .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. Given its reported biological activities, the compound may lead to reduced inflammation, alleviation of pain, inhibition of microbial growth, suppression of viral replication, retardation of plant growth, prevention of fungal development, and inhibition of cancer cell proliferation .
Safety and Hazards
Orientations Futures
The future directions of research on 3,4-Dihydro-2H-1,4-benzothiazine include the development of an efficient general and enantioselective synthetic technology giving access to a range of such heterocycles . Other studies have focused on the design and synthesis of novel 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides-based Strobilurins as potent fungicide candidates .
Analyse Biochimique
Biochemical Properties
3,4-Dihydro-2H-1,4-benzothiazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial properties by interacting with bacterial enzymes, thereby inhibiting their activity . Additionally, this compound can bind to proteins involved in inflammatory pathways, reducing inflammation . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit or activate their activity. For instance, the compound has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in cell proliferation and apoptosis rates . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s ability to interact with its target biomolecules and exert its biological effects.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBLSBDJIKMXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184811 | |
| Record name | 2,3-Dihydro-1,4-benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3080-99-7 | |
| Record name | 2,3-Dihydro-1,4-benzothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003080997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,4-benzothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,4-dihydro-2H-1,4-benzothiazine?
A1: The molecular formula of this compound is C8H9NS. Its molecular weight is 151.22 g/mol.
Q2: Are there efficient synthetic routes for this compound derivatives?
A2: Yes, several synthetic approaches have been reported. One common method involves the cyclization of alkyl 2-haloacetamidophenyl sulfides. [] Other strategies utilize palladium-copper catalyzed reactions [, ], acid-catalyzed cyclizations of N-(2,2-dialkoxyethyl)-3,4-dihydro-2H-1,4-benzothiazines [, ], and domino reactions of ω-nitroalkenes catalyzed by MoO2Cl2(dmf)2. [, ]
Q3: What spectroscopic techniques are used to characterize these compounds?
A3: Researchers employ various techniques including NMR spectroscopy, especially 2D 1H NMR-NOESY experiments to determine the structure of pyrrolobenzothiazine derivatives. [, ] X-ray diffraction analysis is also used for structural elucidation. [, ] Other methods like EIMS and 1H-NMR are used for characterizing benzothiazine derivatives. []
Q4: Can the this compound scaffold be further modified?
A4: Yes, the core structure is amenable to various modifications. For instance, 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazines can be metalated and subsequently reacted with electrophiles. [] Additionally, researchers have explored the synthesis of 2-aryl- and 2-pyridyl-substituted 3-oxo-3,4-dihydro-2H-1,4-benzothiazines. [, ]
Q5: Have any unexpected reactions involving 3,4-dihydro-2H-1,4-benzothiazines been reported?
A5: Interestingly, the use of Grubbs' second-generation catalyst in ring-closing reactions of diene precursors led to the unexpected formation of 2-allyl-3,4-dihydro-2H-1,4-benzothiazines instead of the anticipated benzothiazocines. [, ]
Q6: Do this compound derivatives possess any notable biological activities?
A6: Yes, this class of compounds exhibits a range of biological activities. Some derivatives have shown potential as antiarrhythmic and hypertensive agents. [] Others have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and fungi. [, , , ] Notably, 3-phenyl-N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-1,4-benzothiazine displayed significant antifungal activity against Aspergillus niger, surpassing the potency of miconazole. [, ]
Q7: Has the structure-activity relationship (SAR) of these compounds been explored?
A7: Yes, studies have investigated the impact of structural modifications on biological activity. For example, the presence of fluorine atoms in this compound-1,1-dioxide derivatives influenced their antiarrhythmic and hypertensive effects. [] Moreover, the type and position of substituents on the benzothiazine ring significantly affect their antimicrobial potency. []
Q8: What about their potential as corrosion inhibitors?
A9: Studies using electrochemical techniques like weight loss measurements, potentiodynamic polarization, and EIS have demonstrated the corrosion inhibition properties of some benzothiazine derivatives on mild steel in acidic media. [, ] The inhibition efficiency was found to be dependent on the concentration and structure of the benzothiazine derivative.
Q9: Have computational methods been applied to study 3,4-dihydro-2H-1,4-benzothiazines?
A10: Absolutely. Density functional theory (DFT) calculations have been employed to correlate the molecular structure of benzothiazine derivatives with their corrosion inhibition efficiencies. [, ] This approach helps to understand the relationship between electronic properties and inhibitory activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

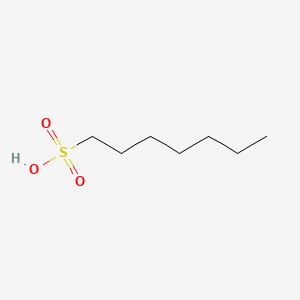
![(2R,4S,7R,9R,10R,11S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol](/img/structure/B1219521.png)

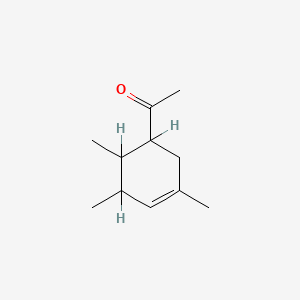
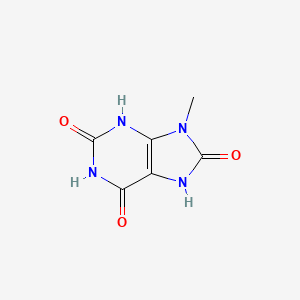
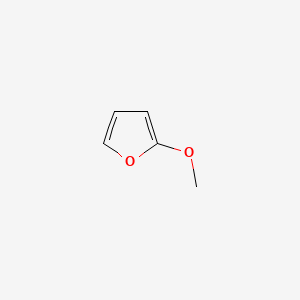
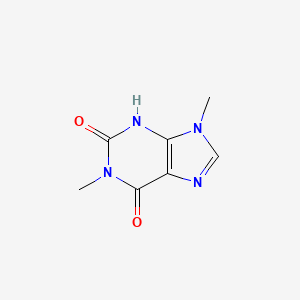

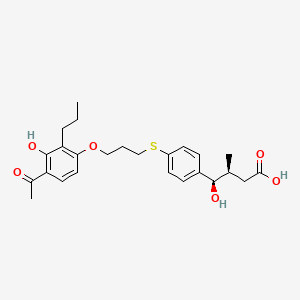
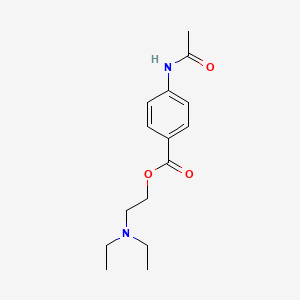
![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1219536.png)

